C8-鞘氨醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

C8-Sphingosine has a wide range of scientific research applications:

作用机制

Target of Action

C8-Sphingosine, also known as (E,2S,3R)-2-aminooct-4-ene-1,3-diol, is a sphingolipid that plays a crucial role in cell signaling processes . The primary targets of C8-Sphingosine are ceramides, which are essential components of cell membranes . Ceramides have two major actions: the promotion of cell cycle arrest and the induction of apoptosis .

Mode of Action

C8-Sphingosine interacts with its targets through a process of phosphorylation . This interaction results in the production of ceramide 1-phosphate (C1P), which has effects opposite to ceramide . C1P is mitogenic and has prosurvival properties . It is also an important mediator of inflammatory responses .

Biochemical Pathways

The biochemical pathways affected by C8-Sphingosine involve the metabolism of sphingolipids . The compound is involved in the biosynthesis of sphingosine and chlorogenic acid . Knockdown of certain genes involved in these pathways, such as serine palmitoyltransferase and hydroxycinnamoyl-CoA: shikimate hydroxycinnamoyltransferase2, dramatically decreases endogenous sphingosine levels .

Pharmacokinetics

Studies on related compounds suggest that sphingolipids can cross the blood-brain barrier

Result of Action

The action of C8-Sphingosine results in a number of molecular and cellular effects. For instance, it has been found to increase the potency of certain therapeutic compounds and enhance their effectiveness against diseases like breast cancer . Moreover, the balance between ceramide and sphingosine-1-phosphate, which C8-Sphingosine helps regulate, is critical for the selection of proliferative or apoptotic signaling .

Action Environment

The action of C8-Sphingosine can be influenced by environmental factors. For example, in the presence of cold stress, sphingosine was found to accumulate at significantly greater levels in certain plant species . This suggests that environmental conditions can influence the action, efficacy, and stability of C8-Sphingosine.

生化分析

Biochemical Properties

C8-Sphingosine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the function of serine palmitoyltransferase, an enzyme involved in sphingosine biosynthesis . The nature of these interactions is complex and often involves changes in the balance of different sphingolipids, which is important for directing immune responses .

Cellular Effects

C8-Sphingosine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of cold stress in plants, sphingosine accumulation was found to promote cold tolerance .

Molecular Mechanism

At the molecular level, C8-Sphingosine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it interacts with serine palmitoyltransferase to influence the biosynthesis of sphingosine .

Metabolic Pathways

C8-Sphingosine is involved in several metabolic pathways. It interacts with enzymes such as serine palmitoyltransferase and can affect metabolic flux or metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions

C8-Sphingosine can be synthesized through several methods. One common approach involves the condensation of palmitoyl-CoA with serine to produce 3-ketosphinganine, which is then reduced to dihydrosphingosine. The dihydrosphingosine is subsequently acylated with octanoyl chloride to yield C8-Sphingosine . The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of C8-Sphingosine often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with stringent control over reaction conditions and purification steps. The use of advanced chromatographic techniques ensures the isolation of high-purity C8-Sphingosine suitable for research and industrial applications .

化学反应分析

Types of Reactions

C8-Sphingosine undergoes various chemical reactions, including:

Reduction: Reduction of C8-Sphingosine can yield dihydrosphingosine, which is a precursor for other sphingolipids.

Substitution: The amino group in C8-Sphingosine can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.

Major Products

The major products formed from these reactions include sphingosine-1-phosphate, dihydrosphingosine, and various substituted sphingosine derivatives. These products have distinct biological activities and are used in different research applications .

相似化合物的比较

Similar Compounds

Sphingosine: The parent compound of C8-Sphingosine, with a longer acyl chain.

Dihydrosphingosine: A reduced form of sphingosine, lacking the double bond in the sphingosine backbone.

Sphingosine-1-phosphate: A phosphorylated derivative of sphingosine, involved in cell signaling

Uniqueness

C8-Sphingosine is unique due to its shorter acyl chain, which affects its solubility, membrane interaction, and biological activity. This makes it a valuable tool for studying the structure-activity relationships of sphingolipids and their derivatives .

生物活性

C8-Sphingosine, a short-chain sphingolipid, has garnered attention for its diverse biological activities and potential therapeutic applications. This article synthesizes current research findings, highlighting its roles in cellular signaling, inflammation, and tissue repair.

Overview of Sphingolipids

Sphingolipids are vital components of cell membranes and play crucial roles in cell signaling. They include sphingosine, ceramide, sphingomyelin, and sphingosine-1-phosphate (S1P). Sphingosine itself acts as a bioactive molecule influencing various cellular processes, including proliferation, apoptosis, and inflammation .

C8-Sphingosine: Structure and Metabolism

C8-Sphingosine can be synthesized from longer-chain sphingolipids through enzymatic pathways involving sphingosine kinases (SphK1 and SphK2). These enzymes catalyze the phosphorylation of sphingosine to produce S1P, which is implicated in numerous signaling pathways that regulate cell growth and survival .

1. Cell Signaling and Survival

C8-Sphingosine has been shown to modulate various signaling pathways. It acts as an inhibitor of protein kinase C (PKC), thereby influencing cell growth and differentiation. Notably, it can also regulate the activity of phospholipase D and diacylglycerol kinase, further impacting metabolic pathways in different cell types .

2. Anti-inflammatory Effects

Recent studies indicate that C8-Sphingosine exhibits significant anti-inflammatory properties. For instance, it has been demonstrated to reduce the expression of inflammatory markers (CD80, HLA-DR) in LPS-challenged monocytes. This suggests its potential role in modulating immune responses and promoting a pro-resolutive macrophage phenotype . The ability of C8-Sphingosine to skew monocyte differentiation towards a reparative phenotype underscores its therapeutic potential in chronic inflammatory conditions.

3. Angiogenesis and Tissue Repair

C8-Sphingosine is implicated in promoting angiogenesis and tissue repair processes. In experimental models, it has been shown to enhance endothelial cell function and support the formation of new blood vessels. The compound's ability to stimulate pro-angiogenic gene expression in macrophages suggests its utility in therapies aimed at enhancing tissue regeneration following ischemic injuries .

Case Studies

Case Study 1: Ischemic Injury Model

In a mouse model of hindlimb ischemia, local administration of C8-C1P (a related synthetic analog) significantly improved muscle regeneration and blood flow restoration compared to controls. This effect was attributed to enhanced recruitment and differentiation of monocyte-derived macrophages that promote vascularization .

Case Study 2: Chronic Inflammation

A study explored the effects of C8-Sphingosine on human CD14+ monocytes exposed to inflammatory stimuli. Results indicated that treatment with C8-Sphingosine led to decreased levels of pro-inflammatory cytokines and markers while upregulating anti-inflammatory pathways, suggesting a mechanism for resolving chronic inflammation .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| PKC Inhibition | Decreased cell proliferation | Inhibition of PKC activity |

| Anti-inflammatory | Reduced CD80/HLA-DR expression | Modulation of monocyte activation |

| Angiogenesis | Increased endothelial function | Promotion of pro-angiogenic gene expression |

| Case Study | Findings | Implications |

|---|---|---|

| Ischemic Injury | Enhanced muscle regeneration with C8-C1P | Potential therapy for ischemic diseases |

| Chronic Inflammation | Decreased inflammatory markers in monocytes | Therapeutic target for chronic inflammatory diseases |

属性

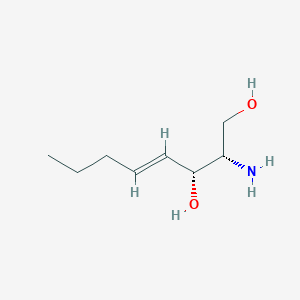

IUPAC Name |

(E,2S,3R)-2-aminooct-4-ene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-2-3-4-5-8(11)7(9)6-10/h4-5,7-8,10-11H,2-3,6,9H2,1H3/b5-4+/t7-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVWOMYSLFZPQF-ODAVYXMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(C(CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/[C@H]([C@H](CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。